molecular formula C10H11NO2 B2814329 6-Cyclopropyl-4-methylpyridine-3-carboxylic acid CAS No. 2168799-10-6

6-Cyclopropyl-4-methylpyridine-3-carboxylic acid

Cat. No.: B2814329
CAS No.: 2168799-10-6
M. Wt: 177.203
InChI Key: XJCBKBRXNFHFJZ-UHFFFAOYSA-N
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Description

6-Cyclopropyl-4-methylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO2/c1-6-4-9(7-2-3-7)11-5-8(6)10(12)13/h4-5,7H,2-3H2,1H3,(H,12,13) . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 177.2 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Synthesis and Antibacterial Activity

A study by Bouzard et al. (1992) focused on the synthesis and structure-activity relationships of fluoronaphthyridines, including compounds with cyclopropyl and methylpyridine motifs. These compounds demonstrated promising antibacterial activities, indicating their potential as therapeutic agents (Bouzard et al., 1992).

Cyclopropane Ring-Opening Reactions

Patil et al. (2011) reported on the In(III)-catalyzed cyclopropane ring-opening of methyl 1-(1H-indole-carbonyl)-1-cyclopropanecarboxylates, leading to the efficient synthesis of hydropyrido[1,2-a]indole-6(7H)-ones. This showcases the utility of cyclopropyl groups in synthetic chemistry for generating complex heterocyclic structures (Patil et al., 2011).

Asymmetric Catalysis

Research by Imogaı̈ et al. (1998) explored asymmetric catalytic cyclopropenation, leading to cis-disubstituted cyclopropanes. These structures were further elaborated into valuable synthetic intermediates, including cyclopropyl-dehydroamino acids, demonstrating the cyclopropyl group's versatility in asymmetric synthesis (Imogaı̈ et al., 1998).

Electrocatalytic Carboxylation

A novel electrocatalytic approach for the carboxylation of 2-amino-5-bromopyridine with CO2, presented by Feng et al. (2010), resulted in 6-aminonicotinic acid. This method avoids the use of volatile and toxic solvents, highlighting the environmental benefits and synthetic utility of carboxylic acid derivatives in organic synthesis (Feng et al., 2010).

Biological Evaluation of Cyclopropyl Analogs

Dappen et al. (2010) synthesized cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid, assessing their activity as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. This research contributes to the understanding of NMDA receptor modulators, which are critical in neuropharmacology (Dappen et al., 2010).

Safety and Hazards

The safety information for 6-Cyclopropyl-4-methylpyridine-3-carboxylic acid indicates that it may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

6-cyclopropyl-4-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-6-4-9(7-2-3-7)11-5-8(6)10(12)13/h4-5,7H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCBKBRXNFHFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168799-10-6
Record name 6-cyclopropyl-4-methylpyridine-3-carboxylic acid
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